Total Synthesis of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin: An In-depth Technical Guide
Total Synthesis of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin: An In-depth Technical Guide
Abstract
Introduction and Retrosynthetic Analysis
The target molecule, (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin, possesses a coumarin core, a common scaffold in biologically active compounds, and a stereochemically complex side chain containing a chlorohydrin. The presence of two contiguous stereocenters in the side chain necessitates a carefully designed asymmetric synthesis to achieve the desired enantiomer.
Our retrosynthetic strategy is outlined below. The key disconnection is at the C-O and C-Cl bonds of the chlorohydrin, leading back to a chiral epoxide. This epoxide can be accessed from a prenylated coumarin precursor via an asymmetric epoxidation reaction. The coumarin core itself can be assembled through established methods, such as the Pechmann condensation.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Coumarin Core: 5,7-Dimethoxycoumarin
The synthesis of the 5,7-dimethoxycoumarin core can be efficiently achieved via a Pechmann condensation, a classic method for coumarin synthesis from a phenol and a β-ketoester under acidic conditions.[3] An alternative approach involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with diethyl carbonate.[4]
Experimental Protocol: Synthesis of 5,7-Dimethoxycoumarin
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Step 1: Synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde. This starting material can be synthesized from phloroglucinol through formylation and subsequent methylation reactions.
-
Step 2: Pechmann Condensation. To a solution of 2-hydroxy-4,6-dimethoxybenzaldehyde in a suitable solvent such as ethanol, add diethyl malonate and a catalytic amount of a base like piperidine.
-
Reflux the reaction mixture for several hours.
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Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to afford pure 5,7-dimethoxycoumarin.
| Reactant | Reagent | Product | Yield |
| 2-hydroxy-4,6-dimethoxybenzaldehyde | Diethyl malonate, Piperidine | 5,7-Dimethoxycoumarin | High |
Introduction of the Prenyl Side Chain
With the coumarin core in hand, the next crucial step is the introduction of the prenyl (3-methyl-2-butenyl) group at the C6 position. This can be accomplished through a Friedel-Crafts-type alkylation using prenyl bromide in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 6-Prenyl-5,7-dimethoxycoumarin
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Dissolve 5,7-dimethoxycoumarin in a suitable aprotic solvent, such as dichloromethane or carbon disulfide, under an inert atmosphere.
-
Cool the solution in an ice bath and add a Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂).
-
Slowly add a solution of prenyl bromide in the same solvent to the reaction mixture.
-
Stir the reaction at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 6-prenyl-5,7-dimethoxycoumarin.
Asymmetric Epoxidation of the Prenyl Side Chain
The key to establishing the desired stereochemistry of the final product lies in the asymmetric epoxidation of the alkene in the prenyl side chain. The Sharpless-Katsuki asymmetric epoxidation is an exceptionally powerful and predictable method for the enantioselective epoxidation of allylic alcohols.[4][5][6][7][8] Therefore, the prenyl group must first be converted to the corresponding allylic alcohol.
Caption: Forward synthesis workflow from the prenylated coumarin.
Allylic Oxidation
The prenyl group can be oxidized to the corresponding allylic alcohol using selenium dioxide (SeO₂).
Experimental Protocol: Allylic Oxidation
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Dissolve 6-prenyl-5,7-dimethoxycoumarin in a suitable solvent like dioxane or a mixture of acetic acid and water.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and filter to remove selenium metal.
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Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude product by column chromatography to yield the allylic alcohol.
Sharpless Asymmetric Epoxidation
With the allylic alcohol in hand, the Sharpless asymmetric epoxidation can be performed to introduce the epoxide with high enantioselectivity. The choice of the chiral tartrate ligand, either (+)-diethyl tartrate (DET) or (-)-DET, determines the facial selectivity of the epoxidation. For the synthesis of the desired (+)-enantiomer of the target molecule, the appropriate tartrate must be selected based on the mnemonic for the Sharpless epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation
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In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in anhydrous dichloromethane.
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Cool the solution to -20 °C.
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Add titanium(IV) isopropoxide [Ti(OiPr)₄] followed by the appropriate chiral diethyl tartrate (e.g., (+)-DET).
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Stir the mixture for 30 minutes at this temperature.
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Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise.
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Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride, followed by stirring vigorously for an hour.
-
Filter the mixture through celite, separate the organic layer, wash, dry, and concentrate.
-
Purify the resulting chiral epoxide by column chromatography.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Allylic Alcohol Intermediate | Ti(OiPr)₄, (+)-DET, TBHP | Chiral Epoxide | >90% (expected) |
Regioselective Opening of the Epoxide to the Chlorohydrin
The final key step is the regioselective and stereoselective opening of the chiral epoxide to form the desired chlorohydrin. The reaction of epoxides with a chlorine source can be mediated by various reagents, with the regioselectivity depending on the reaction conditions and the nature of the epoxide.[1][9][10][11][12] For a trisubstituted epoxide, the attack of the chloride nucleophile is expected to occur at the more substituted carbon in an Sₙ1-like mechanism under acidic conditions, or at the less substituted carbon in an Sₙ2-like mechanism under neutral or basic conditions. The stereochemistry of the reaction is typically an anti-addition.
The reaction of alkenes with hypochlorous acid (HOCl) is a well-known method for the formation of chlorohydrins.[2][13][14][15] This proceeds via an electrophilic addition mechanism.
Experimental Protocol: Epoxide Opening to Chlorohydrin
-
Dissolve the chiral epoxide in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Cool the solution in an ice bath.
-
Add a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS) or by generating hypochlorous acid in situ. Alternatively, a Lewis acid such as titanium tetrachloride can be used to activate the epoxide for nucleophilic attack by a chloride source.[1]
-
Stir the reaction at low temperature, monitoring by TLC.
-
Once the reaction is complete, quench with a reducing agent like sodium thiosulfate solution to remove any excess halogen.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin, by column chromatography or recrystallization.
Conclusion
This technical guide has presented a detailed and scientifically rigorous synthetic route for the total synthesis of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin. By leveraging established and powerful synthetic methodologies, including the Pechmann condensation, Friedel-Crafts alkylation, Sharpless asymmetric epoxidation, and regioselective epoxide opening, this proposed pathway offers a viable strategy for accessing this complex natural product. The emphasis on stereocontrol through the Sharpless epoxidation is a key feature of this synthesis, ensuring the production of the desired enantiomer. The experimental protocols provided are based on analogous transformations and serve as a solid foundation for the practical execution of this synthesis in a research or drug development setting.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
-
Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]
- Johnson, R. A., & Sharpless, K. B. (1993). Catalytic asymmetric epoxidation of allylic alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH Publishers.
- Kim, K., & Sharpless, K. B. (1990). Dihydroxylation of olefins with osmium tetroxide: regioselectivity and stereoselectivity. The Journal of Organic Chemistry, 55(10), 3024-3034.
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]
- Ishii, H., et al. (1991). [Studies on the chemical constituents of Rutaceae++ plants. LXVI. The chemical constituents of Toddalia asiatica (L.) Lam. (T. aculeata Pers.). (1). Chemical constituents of the root bark]. Yakugaku Zasshi. 111(7), 365-75.
- S. K. Taylor, Electrophilic Additions to Alkenes, Royal Society of Chemistry, 2017.
- Nishitani, K. (2007). An alternative regioselective ring-opening of epoxides to chlorohydrins mediated by chlorotitanium(IV) reagents. Heterocycles, 74, 829-836.
- Shimizu, M., Yoshida, A., & Fujisawa, T. (1992). A new method for the regioselective ring opening of epoxides with acyl chloride and zinc iodide: a facile synthesis of β-chloro esters. Synlett, 1992(03), 204-206.
- Dalton, D. R., Dutta, V. P., & Jones, D. C. (1970). The reaction of hypochlorous acid with olefins. Journal of the American Chemical Society, 92(1), 213-214.
- Johnson, J. R. (1942). The Pechmann Reaction. Organic Reactions, 1, 210-265.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib.ysu.am [lib.ysu.am]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reaction Of Alkene With Hypochlorous Acid-Shine HOCl [hoclshine.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
